Melting Point and Physical Form Differentiation: 4-Fluoro vs. 2-Fluoro Isomer
The target 4-fluoro compound has a sharp, well-defined melting point of 89–91°C (solid at 20°C), as certified by vendor AKSci . In contrast, the ortho-fluoro isomer (CAS 1134327-76-6) is reported as having no defined melting point (N/A) by multiple vendors, with some sources reporting inconsistent values of 50–52°C or amorphous solid . This difference in crystallinity and thermal behavior directly impacts weighing accuracy, formulation homogeneity, and long-term storage stability in research and early development settings.
| Evidence Dimension | Melting point (physical form at ambient) |
|---|---|
| Target Compound Data | 89–91°C (solid) |
| Comparator Or Baseline | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (CAS 1134327-76-6); Melting point: N/A (or amorphous solid; inconsistent reports of 50–52°C) |
| Quantified Difference | Target exhibits a reproducible crystalline melting point; ortho isomer lacks defined melting point |
| Conditions | Vendor certificate of analysis (AKSci for target; ChemSrc, ChemicalBook, Bidepharm for comparator) |
Why This Matters
A defined melting point ensures reproducible handling and quantification in wet-lab synthesis, reducing batch-to-batch variability that is problematic for the ortho-fluoro analog.
